molecular formula C8H11N3 B13568123 4-(Pyrrolidin-3-yl)pyrimidine

4-(Pyrrolidin-3-yl)pyrimidine

Cat. No.: B13568123
M. Wt: 149.19 g/mol
InChI Key: XRQBVGZNIDPBSF-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diamino-4-chloropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the pyrrolidine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

4-(Pyrrolidin-3-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-3-yl)pyrimidine is unique due to the combination of the pyrrolidine and pyrimidine rings, which can confer distinct physicochemical properties and biological activities. This dual-ring system allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-pyrrolidin-3-ylpyrimidine

InChI

InChI=1S/C8H11N3/c1-3-9-5-7(1)8-2-4-10-6-11-8/h2,4,6-7,9H,1,3,5H2

InChI Key

XRQBVGZNIDPBSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=NC=C2

Origin of Product

United States

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